molecular formula C16H25N5O B7074425 N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B7074425
M. Wt: 303.40 g/mol
InChI Key: LINBIZBMRZKUNV-UHFFFAOYSA-N
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Description

N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxypropyl group and a pyrazolo[1,5-a]pyrazine core, making it a unique structure for chemical and biological studies.

Properties

IUPAC Name

N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-13-12-15-16(17-6-10-21(15)19-13)18-14-4-8-20(9-5-14)7-3-11-22-2/h6,10,12,14H,3-5,7-9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINBIZBMRZKUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NC3CCN(CC3)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(3-methoxypropyl)piperidine. This can be achieved by reacting 3-methoxypropylamine with 4-piperidone under reductive amination conditions.

    Construction of the Pyrazolo[1,5-a]pyrazine Core: The pyrazolo[1,5-a]pyrazine core is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and 2-chloropyrazine.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyrazolo[1,5-a]pyrazine core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at the pyrazine ring or the piperidine nitrogen using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or reduced pyrazine derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrimidin-4-amine
  • N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyridine-4-amine

Uniqueness

N-[1-(3-methoxypropyl)piperidin-4-yl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyrazolo[1,5-a]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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